molecular formula C18H17N5O2S B11498965 N-(4-acetylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-acetylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11498965
M. Wt: 367.4 g/mol
InChI Key: BLIACXJKVJBJBW-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is an organic compound with a complex structure that includes an acetylphenyl group, a triazolyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a nitrile compound under acidic conditions.

    Introduction of the Pyridinyl Group: The triazole intermediate is then reacted with a pyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Acetylphenyl Group: The final step involves the acylation of the triazole-pyridine intermediate with an acetylphenyl derivative, typically using an acyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the acetyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetylphenyl group, where halogenation or nitration can occur.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in oxidative stress pathways, thereby reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-aminophenoxy)phenyl)acetamide: Similar structure but lacks the triazole and pyridine groups.

    Acetamide, N-[4-(3-oxo-4-morpholinyl)phenyl]-: Contains a morpholine ring instead of the triazole and pyridine groups.

Uniqueness

N-(4-acetylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of both the triazole and pyridine groups, which confer specific chemical properties and potential biological activities not found in the similar compounds listed above.

Properties

Molecular Formula

C18H17N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17N5O2S/c1-12(24)13-3-5-15(6-4-13)20-16(25)11-26-18-22-21-17(23(18)2)14-7-9-19-10-8-14/h3-10H,11H2,1-2H3,(H,20,25)

InChI Key

BLIACXJKVJBJBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3

Origin of Product

United States

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